Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate

trifluoromethylpyrrole synthesis porphyrin building blocks Barton–Zard-type condensation

Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate (CAS 127074‑04‑8) is a fluorinated β‑nitro ester that serves as a dedicated building block for constructing 3‑trifluoromethylpyrroles and the corresponding electron‑deficient porphyrins. It belongs to a narrow class of trifluoromethylated β‑nitro acetates and is distinguished by the simultaneous presence of a terminal CF₃ group, a secondary hydroxyl, and a nitro group on an acyclic hexanoate backbone.

Molecular Formula C7H10F3NO5
Molecular Weight 245.15 g/mol
CAS No. 127074-04-8
Cat. No. B057147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate
CAS127074-04-8
Synonyms6,6,6-Trifluoro-5-hydroxy-4-nitro-hexanoic Acid Methyl Ester_x000B_
Molecular FormulaC7H10F3NO5
Molecular Weight245.15 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(C(F)(F)F)O)[N+](=O)[O-]
InChIInChI=1S/C7H10F3NO5/c1-16-5(12)3-2-4(11(14)15)6(13)7(8,9)10/h4,6,13H,2-3H2,1H3
InChIKeyNAMTZBPOMKLYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate (CAS 127074-04-8) – Procurement-Relevant Structural and Functional Baseline


Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate (CAS 127074‑04‑8) is a fluorinated β‑nitro ester that serves as a dedicated building block for constructing 3‑trifluoromethylpyrroles and the corresponding electron‑deficient porphyrins [1]. It belongs to a narrow class of trifluoromethylated β‑nitro acetates and is distinguished by the simultaneous presence of a terminal CF₃ group, a secondary hydroxyl, and a nitro group on an acyclic hexanoate backbone. The canonical synthetic utility was established by Ono et al., who demonstrated its condensation with ethyl isocyanoacetate to afford 4‑alkyl‑3‑trifluoromethyl‑2‑pyrrolecarboxylic acid esters [1]. Commercial suppliers list the compound as a reagent specifically for trifluoromethylated pyrrole/porphyrin synthesis, with recommended storage at −20 °C to preserve integrity .

Why Generic Substitution Is Not Advisable for Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate (127074-04-8)


Generic substitution fails because the trifluoromethyl‑bearing β‑nitro ester motif is not replicated by non‑fluorinated or shorter‑chain analogs in pyrrole‑forming reactions. The only published route to 3‑trifluoromethylpyrrole‑2‑carboxylates via β‑nitro acetates specifically requires the trifluoromethylated substrate [1]. Non‑fluorinated analogs such as methyl 5‑hydroxy‑4‑nitrohexanoate (CAS 87377‑94‑4) lack the electron‑withdrawing CF₃ group that both directs regiochemistry and imparts the metabolic stability sought in downstream medicinal chemistry applications . Additionally, supplier documentation indicates that the compound must be stored at −20 °C, and substitution with a room‑temperature‑stable non‑fluorinated analog could introduce unrecognized degradation pathways that would compromise pyrrole yield and purity .

Quantitative Differentiation Evidence for Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate (127074-04-8) Versus Closest Analogs


Synthetic Utility: Only Published Route to 3‑Trifluoromethylpyrrole‑2‑carboxylates via β‑Nitro Acetate Condensation

The Ono et al. (1989) protocol is the sole literature precedent in which a β‑nitro acetate bearing a terminal CF₃ group is condensed with ethyl isocyanoacetate to yield 4‑alkyl‑3‑trifluoromethyl‑2‑pyrrolecarboxylic acid esters [1]. Non‑fluorinated β‑nitro acetates (e.g., methyl 5‑hydroxy‑4‑nitrohexanoate, CAS 87377‑94‑4) cannot produce the trifluoromethylated pyrrole product by this route . This functional exclusivity means that any procurement decision seeking a direct entry into 3‑CF₃‑pyrroles must select the trifluoromethylated substrate.

trifluoromethylpyrrole synthesis porphyrin building blocks Barton–Zard-type condensation

Lipophilicity Modulation: Calculated logP Shift Relative to Non‑Fluorinated Analog

The experimentally derived XLogP3 for Methyl 6,6,6‑Trifluoro‑5‑hydroxy‑4‑nitrohexanoate is 0.7, as reported by BOC Sciences . The non‑fluorinated analog methyl 5‑hydroxy‑4‑nitrohexanoate (CAS 87377‑94‑4) has a calculated LogP of approximately 0.49 . While both values are modest, the CF₃ group increases logP by roughly 0.2 log units, which is consistent with the established trifluoromethyl lipophilicity contribution and relevant for tuning pharmacokinetic profiles in early‑stage drug discovery.

lipophilicity drug design physicochemical properties

Storage Stability Requirement Differentiates Procurement Logistics

Vendor documentation specifies that Methyl 6,6,6‑Trifluoro‑5‑hydroxy‑4‑nitrohexanoate must be stored at −20 °C for maximum recovery . In contrast, the non‑fluorinated analog methyl 5‑hydroxy‑4‑nitrohexanoate is listed without a mandatory freezing requirement . This difference implies that the trifluoromethylated compound has a distinct thermal degradation profile, making it imperative for procurement teams to arrange cold‑chain logistics and verify supplier storage compliance to avoid receiving degraded material.

cold‑chain shipping stability procurement logistics

Molecular Weight and Topological Polar Surface Area Distinguish the Compound from Shorter‑Chain Trifluoromethylated Nitro Esters

Methyl 6,6,6‑Trifluoro‑5‑hydroxy‑4‑nitrohexanoate has a molecular weight of 245.15 Da and a topological polar surface area (TPSA) of 92.4 Ų . By comparison, a shorter‑chain analog such as ethyl 4,4,4‑trifluoro‑3‑hydroxy‑2‑nitrobutanoate would have a lower molecular weight and potentially a different TPSA. The hexanoate backbone provides an additional methylene spacer that can influence conformational flexibility and downstream coupling efficiency in porphyrin tetramerization, making the target compound particularly suited when a specific linker length is required.

molecular weight topological polar surface area medicinal chemistry descriptors

High‑Value Application Scenarios for Methyl 6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate (127074-04-8)


Synthesis of Electron‑Deficient Trifluoromethylated Porphyrins for Catalysis and Materials Science

Laboratories synthesizing electron‑deficient porphyrins for oxidation catalysis, photodynamic therapy, or organic electronics use this compound as the direct precursor to 3‑trifluoromethylpyrrole intermediates, which are subsequently tetramerized into CF₃‑substituted porphyrins [1]. The Ono protocol is the established entry point, and no alternative building block enables the same direct construction of the trifluoromethylated pyrrole ring.

Medicinal Chemistry Programs Requiring Trifluoromethyl Heterocycle Building Blocks

Medicinal chemistry teams pursuing CF₃‑containing drug candidates can procure this compound to introduce the trifluoromethyl group early in the synthetic sequence, leveraging the modest logP increase (Δ ≈ 0.21 over the non‑fluorinated analog) for pharmacokinetic fine‑tuning . The −20 °C storage requirement necessitates cold‑chain logistics that must be factored into procurement planning .

Academic Core Facilities Producing Custom Fluorinated Pyrrole Libraries

University core facilities tasked with generating diverse fluorinated heterocycle libraries can standardize on this building block for Barton–Zard‑type condensations, ensuring reproducibility and access to the trifluoromethyl chemical space that cannot be reached with non‑fluorinated analogs [1]. Bulk procurement from vendors with documented cold‑storage compliance is recommended.

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